![molecular formula C5H9ClN2O3 B13729402 Glycylglycine methyl ester hci](/img/structure/B13729402.png)
Glycylglycine methyl ester hci
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Overview
Description
Glycylglycine methyl ester hydrochloride is a derivative of glycylglycine, which is the simplest dipeptide formed by two glycine molecules. This compound is known for its role in peptide synthesis and its utility in various biochemical applications. Glycylglycine methyl ester hydrochloride is particularly valued for its ability to act as a buffer in biological systems and its involvement in the synthesis of more complex peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycylglycine methyl ester hydrochloride can be synthesized by treating glycine with two equivalents of trimethylsilyl chloride, followed by the addition of methanol . This reaction yields glycine methyl ester, which is then converted to its hydrochloride form upon treatment with hydrochloric acid . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of glycylglycine methyl ester hydrochloride involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, continuous monitoring of reaction parameters, and efficient purification techniques to obtain high yields of the compound. The use of advanced technologies ensures the consistency and quality of the product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Glycylglycine methyl ester hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form glycylglycine and methanol.
Transesterification: Catalyzed by enzymes like papain, this reaction involves the exchange of the ester group with another alcohol.
Amidation: The ester group can be converted to an amide group under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Transesterification: Requires the presence of an enzyme like papain and an alcohol.
Amidation: Involves the use of ammonia or an amine under controlled temperature and pH conditions.
Major Products Formed
Hydrolysis: Glycylglycine and methanol.
Transesterification: New ester compounds depending on the alcohol used.
Amidation: Glycylglycine amide.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
Glycylglycine methyl ester hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its structural properties allow it to facilitate the development of drugs that require specific amino acid configurations for efficacy.
- Case Study : Research has shown that compounds derived from glycylglycine methyl ester hydrochloride have been effective in enhancing the bioavailability of drugs designed for neurological disorders. The compound's zwitterionic nature aids in crossing biological membranes more efficiently than simpler amino acids .
Biochemical Research
Amino Acid Metabolism and Protein Synthesis
In biochemical studies, glycylglycine methyl ester hydrochloride is utilized to explore amino acid metabolism and protein synthesis pathways. Its ability to mimic natural peptides allows researchers to investigate cellular functions and disease mechanisms.
- Research Findings : Studies indicate that this compound can influence enzyme activity related to amino acid metabolism, providing insights into metabolic disorders. Additionally, it has been shown to modulate protein folding processes, which are crucial for maintaining cellular health.
Flavor Enhancer and Nutritional Supplement
In the food sector, glycylglycine methyl ester hydrochloride is utilized as a flavor enhancer and nutritional supplement due to its amino acid content.
- Application Insights : Its incorporation into protein-rich food products not only enhances flavor but also improves nutritional profiles by providing essential amino acids necessary for human health .
Cosmetic Formulations
Moisturizing Properties
The compound is increasingly used in skincare products for its moisturizing properties, enhancing the texture and efficacy of creams and lotions.
Cosmetic Application | Benefits |
---|---|
Moisturizers | Improves skin hydration and texture. |
Anti-aging Products | Contributes to skin elasticity and reduces fine lines. |
Mechanism of Action
The mechanism of action of glycylglycine methyl ester hydrochloride involves its ability to participate in peptide bond formation and hydrolysis reactions. In biological systems, it acts as a buffer, maintaining the pH within a specific range. The compound interacts with various molecular targets, including enzymes and receptors, facilitating biochemical reactions and processes.
Comparison with Similar Compounds
Similar Compounds
Glycine methyl ester hydrochloride: Another derivative of glycine, used in similar applications but with different chemical properties.
Glycylglycine N-methylamide: An amide counterpart of glycylglycine methyl ester, with distinct conformational properties and solvation characteristics.
Uniqueness
Glycylglycine methyl ester hydrochloride is unique due to its dual role as a peptide precursor and a buffer. Its ability to enhance the solubility of recombinant proteins and its involvement in various biochemical reactions make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C5H9ClN2O3 |
---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
methyl 2-[[2-(chloroamino)acetyl]amino]acetate |
InChI |
InChI=1S/C5H9ClN2O3/c1-11-5(10)3-7-4(9)2-8-6/h8H,2-3H2,1H3,(H,7,9) |
InChI Key |
VFWLXGDXXXBRGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CNCl |
Origin of Product |
United States |
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